2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is composed of a 4-chlorophenyl group, an oxoethyl group, and a 4-hydroxybenzoate moiety
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
Target of Action
It is structurally similar to butylparaben , a well-known antimicrobial preservative used in cosmetics and pharmaceuticals . Parabens like butylparaben are known to target microbial DNA and RNA synthesis, and certain enzymes like ATPase and phosphotransferase .
Mode of Action
They are proposed to inhibit DNA and RNA synthesis and enzymes like ATPase and phosphotransferase in some bacterial species . They may also interfere with membrane transport processes by disrupting the lipid bilayer, possibly causing leakage of intracellular constituents .
Biochemical Pathways
Parabens, including butylparaben, are known to interfere with microbial dna and rna synthesis, which could disrupt numerous biochemical pathways .
Pharmacokinetics
Parabens are generally known for their low toxicity in humans and effective antimicrobial properties .
Result of Action
Parabens are known to have antimicrobial effects, particularly against mold and yeast .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-hydroxybenzoate: Another ester of 4-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 4-hydroxybenzoate: Similar in structure but with a methyl group instead of a 4-chlorophenyl group, also used as a preservative.
Ethyl 4-hydroxybenzoate: Another ester with an ethyl group, used in similar applications as the above compounds.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8,17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHGIUVPYHTMQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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